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Compound of Interest

Compound Name: 2-Methylpentadecane

Cat. No.: B072749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylpentadecane, a branched-chain alkane. The information presented herein is essential

for the identification, characterization, and quality control of this compound in research and

development settings. This document details predicted Nuclear Magnetic Resonance (NMR)

and Infrared (IR) data, alongside experimentally determined Mass Spectrometry (MS) data.

Furthermore, it outlines the standard experimental protocols for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 2-Methylpentadecane

Molecular Formula: C₁₆H₃₄[1][2]

Molecular Weight: 226.44 g/mol [1][2]

CAS Number: 1560-93-6[1][2]

Structure:

Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally derived NMR and IR

spectra for 2-Methylpentadecane, the following sections provide predicted data based on the
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analysis of similar alkanes and established spectroscopic principles. The mass spectrometry

data is derived from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

The proton NMR spectrum of 2-Methylpentadecane is expected to show overlapping signals

characteristic of a long-chain alkane.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 0.88 Triplet 3H
Terminal methyl group

(C15-H₃)

~ 0.85 Doublet 6H

Two methyl groups at

C2 (C1-H₃ and C2-

methyl H₃)

~ 1.26 Multiplet ~24H
Methylene groups in

the long chain (-CH₂-)

~ 1.55 Multiplet 1H
Methine proton at C2

(-CH-)

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

The carbon NMR spectrum will distinguish the unique carbon environments in the molecule.

Due to the length of the carbon chain, some of the central methylene carbons may have very

similar chemical shifts.
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Chemical Shift (δ, ppm) Assignment

~ 14.1 Terminal methyl carbon (C15)

~ 22.7 Methyl carbons at C2 (C1 and C2-methyl)

~ 22.7 - 31.9 Methylene carbons in the chain (C4-C14)

~ 27.9 Methine carbon (C2)

~ 39.9 Methylene carbon (C3)

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylpentadecane, as a saturated hydrocarbon, will be relatively

simple and dominated by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong

C-H stretching vibrations of

methyl (CH₃) and methylene

(CH₂) groups.[3]

1470 - 1450 Medium

C-H bending (scissoring)

vibrations of methylene (CH₂)

groups.[3]

1375 - 1365 Medium

C-H bending (rocking)

vibrations of methyl (CH₃)

groups.[3]

~ 720 Weak

C-H rocking vibration of long

methylene chains ((CH₂)n, n ≥

4).

Mass Spectrometry (MS)
The mass spectrum of 2-Methylpentadecane obtained by electron ionization (EI) is

characterized by a molecular ion peak and a series of fragment ions resulting from the

cleavage of C-C bonds.
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m/z Relative Intensity (%) Assignment

226 Low [M]⁺, Molecular ion

211 Low [M - CH₃]⁺

197 Low [M - C₂H₅]⁺

57 High
[C₄H₉]⁺ (tert-butyl cation

fragment)

43 High
[C₃H₇]⁺ (propyl cation

fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 5-10 mg of 2-Methylpentadecane in 0.6-0.7 mL of deuterated

chloroform (CDCl₃).[4]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.[4]

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal

dispersion.

¹H NMR Data Acquisition:

Acquire the spectrum at room temperature.
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Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 8-16 scans).

¹³C NMR Data Acquisition:

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for

each unique carbon.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the

low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation:

For a neat liquid sample like 2-Methylpentadecane, place a small drop of the liquid

between two salt plates (e.g., NaCl or KBr) to form a thin film.[5]

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.
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Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, often via a gas

chromatography (GC) system for separation from any impurities.

Ionization:

Utilize Electron Ionization (EI) at a standard energy of 70 eV.[6]

Mass Analysis:

A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other suitable detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid

organic compound like 2-Methylpentadecane.
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Sample: 2-Methylpentadecane

NMR Spectroscopy

IR Spectroscopy

Mass Spectrometry

1H NMR 13C NMR

Data Analysis & Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Methylpentadecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpentadecane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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